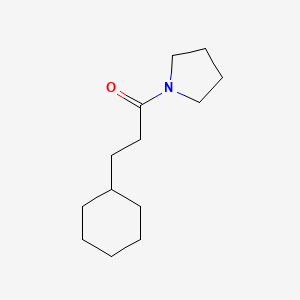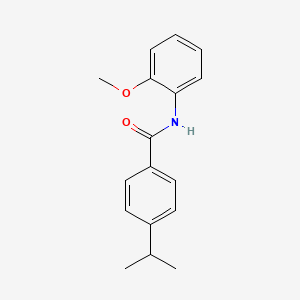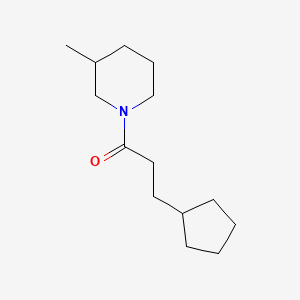![molecular formula C16H15F3N2O2 B10968380 1-(2-Methoxy-5-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B10968380.png)
1-(2-Methoxy-5-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 2-methoxy-5-methylaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its commercial viability.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like methoxy and trifluoromethyl can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXY-5-METHYLPHENYL)-N’-PHENYLUREA: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(METHYL)PHENYL]UREA:
Uniqueness
The presence of the trifluoromethyl group in N-(2-METHOXY-5-METHYLPHENYL)-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H15F3N2O2 |
|---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O2/c1-10-3-8-14(23-2)13(9-10)21-15(22)20-12-6-4-11(5-7-12)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
InChI Key |
OEPFYPKPWVMYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10968297.png)


![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B10968305.png)
![2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide](/img/structure/B10968307.png)

![2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968324.png)
![methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10968330.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10968352.png)


![6-({3-[(2-Methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968359.png)
![2-[(2-chlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968361.png)

